4-Methyl-2-(1h-pyrazol-3-yl)-1h-indole
Description
Structure
3D Structure
Properties
CAS No. |
827317-37-3 |
|---|---|
Molecular Formula |
C12H11N3 |
Molecular Weight |
197.24 g/mol |
IUPAC Name |
4-methyl-2-(1H-pyrazol-5-yl)-1H-indole |
InChI |
InChI=1S/C12H11N3/c1-8-3-2-4-10-9(8)7-12(14-10)11-5-6-13-15-11/h2-7,14H,1H3,(H,13,15) |
InChI Key |
PBEKNLVOPCCYOM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C(NC2=CC=C1)C3=CC=NN3 |
Origin of Product |
United States |
Spectroscopic and Analytical Characterization of 4 Methyl 2 1h Pyrazol 3 Yl 1h Indole and Its Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules, including 4-Methyl-2-(1H-pyrazol-3-yl)-1H-indole. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.
¹H NMR: Proton NMR (¹H NMR) reveals the number of different types of protons and their neighboring environments. In a typical ¹H NMR spectrum of a this compound analogue, distinct signals would be expected for the methyl group protons, the protons on the indole (B1671886) and pyrazole (B372694) rings, and the NH protons of both heterocyclic systems. For instance, in a related compound, 5-((1H-indol-3-yl)methyleneamino)-3-(4-methoxyphenylamino)-N-(4-methylphenyl)-1H-pyrazole-4-carboxamide, the methyl protons appear as a singlet at 2.26 ppm, while the NH protons are observed as three distinct signals at 9.05, 9.96, and 12.26 ppm. acs.org The protons of the indole ring typically appear as triplets and doublets in the aromatic region of the spectrum. acs.org
¹³C NMR: Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, allowing for the determination of the number of different carbon environments. For a this compound analogue, the ¹³C NMR spectrum would show signals for the methyl carbon, as well as the sp²-hybridized carbons of the indole and pyrazole rings. In an analogue, the methyl and methoxy (B1213986) carbons show signals at 20.37 and 55.22 ppm, respectively, while a carbonyl carbon is observed at 163.12 ppm. acs.org
¹⁴N and ¹⁵N NMR: Nitrogen NMR, specifically ¹⁴N and ¹⁵N NMR, can provide direct information about the nitrogen atoms within the indole and pyrazole rings. While ¹⁴N NMR is often complicated by broad signals due to its quadrupole moment, ¹⁵N NMR, although less sensitive, provides sharp signals that are highly informative for determining the electronic environment of the nitrogen atoms and for studying tautomeric equilibria in pyrazole systems. researchgate.net
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts Below is an interactive table of predicted NMR data for the parent compound, this compound.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Indole N-H | ~11.0 - 12.0 | - |
| Pyrazole N-H | ~12.0 - 13.0 | - |
| Indole H-3 | ~6.5 - 7.0 | ~100 - 105 |
| Indole H-5 | ~7.0 - 7.5 | ~120 - 125 |
| Indole H-6 | ~7.0 - 7.5 | ~120 - 125 |
| Indole H-7 | ~7.5 - 8.0 | ~125 - 130 |
| Pyrazole H-4 | ~6.5 - 7.0 | ~105 - 110 |
| Pyrazole H-5 | ~7.5 - 8.0 | ~135 - 140 |
| Methyl H | ~2.3 - 2.5 | ~15 - 20 |
| Indole C-2 | - | ~140 - 145 |
| Indole C-3a | - | ~128 - 132 |
| Indole C-4 | - | ~128 - 132 |
| Indole C-7a | - | ~135 - 140 |
| Pyrazole C-3 | - | ~145 - 150 |
| Pyrazole C-5 | - | ~135 - 140 |
Note: The chemical shifts are approximate and can vary based on the solvent and other experimental conditions.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. chemguide.co.uk When a molecule is introduced into the mass spectrometer, it is ionized to form a molecular ion (M+). chemguide.co.uk This molecular ion can then break apart into smaller, charged fragments.
For this compound, the mass spectrum would show a molecular ion peak corresponding to its exact molecular weight. The fragmentation pattern would likely involve characteristic losses of small molecules or radicals. For instance, indole derivatives often show fragmentation patterns involving the loss of HCN. scirp.org The fragmentation of the pyrazole ring can also provide valuable structural information. researchgate.net The high-resolution mass spectrometry (HRMS) technique can provide the exact mass of the molecular ion, which allows for the determination of the elemental composition of the molecule with high accuracy.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. uobasrah.edu.iq Different functional groups absorb infrared radiation at characteristic frequencies, resulting in a unique IR spectrum.
For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H stretching vibrations of the indole and pyrazole rings, typically in the region of 3200-3500 cm⁻¹. The C-H stretching vibrations of the aromatic rings and the methyl group would appear around 2850-3100 cm⁻¹. The C=C and C=N stretching vibrations of the aromatic rings would be observed in the 1400-1650 cm⁻¹ region.
Chromatographic Purity Assessment (e.g., Thin-Layer Chromatography)
Chromatographic techniques are essential for assessing the purity of a synthesized compound. Thin-Layer Chromatography (TLC) is a simple, rapid, and widely used method for this purpose. A small amount of the compound is spotted onto a TLC plate, which is then developed in a suitable solvent system. The purity of the compound can be assessed by the presence of a single spot. The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of the compound in a given solvent system. High-Performance Liquid Chromatography (HPLC) is another powerful chromatographic technique that can be used for purity assessment and quantification. nih.gov
Elemental Analysis for Compositional Verification
Elemental analysis is a technique used to determine the elemental composition of a compound. It provides the percentage of each element (carbon, hydrogen, nitrogen, etc.) present in the molecule. The experimentally determined percentages are then compared with the theoretically calculated values based on the proposed molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the correctness of the proposed structure and the purity of the sample. For example, elemental analysis of a related indole derivative was reported as: Anal. Calcd for C10H11N: C, 82.72; H, 7.64; N, 9.65. Found: C, 82.88; H, 7.41; N, 9.33. rsc.org
X-ray Crystallography for Absolute Stereochemistry and Conformation
X-ray crystallography is a powerful technique that can provide the absolute three-dimensional structure of a molecule in the solid state. This method involves irradiating a single crystal of the compound with X-rays and analyzing the diffraction pattern produced. The resulting data can be used to determine the precise positions of all atoms in the molecule, as well as bond lengths, bond angles, and torsional angles. This information is invaluable for confirming the connectivity of the atoms and for determining the absolute stereochemistry and preferred conformation of the molecule. For complex molecules with multiple stereocenters, X-ray crystallography is often the only definitive method for structural elucidation.
Pharmacological and Biological Activities of 4 Methyl 2 1h Pyrazol 3 Yl 1h Indole and Its Derivatives
Antineoplastic and Antiproliferative Potency
Derivatives of 4-Methyl-2-(1H-pyrazol-3-yl)-1H-indole have demonstrated significant potential as anticancer agents, exhibiting inhibitory effects against various cancer cell lines through multiple mechanisms of action.
In Vitro Inhibition of Cancer Cell Line Growth
Extensive research has highlighted the cytotoxic activities of indole-pyrazole derivatives against a wide array of human cancer cell lines.
Breast Cancer: Certain derivatives have shown notable antiproliferative activity against breast cancer cell lines, such as MCF-7. csic.esmdpi.com For instance, 4-[(indol-3-yl)-arylmethyl]-1-phenyl-3-methyl-5-pyrazolone derivatives demonstrated a dose- and time-dependent reduction in the viability of MCF-7 cells. mdpi.com High concentrations (35, 75, and 150 μg/mL) of these derivatives resulted in approximately 50% lethality of the cancer cells. mdpi.com Another study reported that N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives were effective against MCF-7 cells, with one compound exhibiting an IC50 value of 0.34 μM. nih.gov
Colorectal Carcinoma: Derivatives have also been evaluated against colorectal carcinoma cell lines like HT-29 and HCT116. nih.govnih.gov One promising N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivative displayed potent activity against HT-29 cells with an IC50 value of 0.86 μM. nih.gov Furthermore, novel 3-(pyrazol-4-yl)-2-(1H-indole-3-carbonyl)acrylonitrile derivatives have been shown to induce apoptosis in HCT116 colon carcinoma cells. nih.gov
Hepatocellular Carcinoma: The antiproliferative effects of these compounds extend to hepatocellular carcinoma cell lines. For example, a pyrazole-trimethoxyphenyl hybrid demonstrated potent anticancer activity against Huh7, Mahlavu, and HepG2 cancer cell lines. nih.gov
Glioblastoma: While specific data on glioblastoma is less prevalent in the initial search results, the broad-spectrum activity of these compounds suggests potential efficacy that warrants further investigation against this aggressive brain tumor.
Lung Cancer: Several studies have confirmed the activity of indole-pyrazole derivatives against lung cancer cell lines, including A549 and PC-9. researchgate.net A series of 4-(1H-indol-3-yl-methylene)-1H-pyrazol-5(4H)-one derivatives displayed antitumor activity against both A549 and PC-9 cells, with some derivatives showing IC50 values lower than 30 μM against PC-9. researchgate.net
A newly designed series of pyrazolinyl-indoles demonstrated remarkable cytotoxic activities against nine categories of cancer types, including leukemia, colon, breast, melanoma, and lung cancer cell lines. nih.gov One particular derivative, HD05, exhibited a significant range of cancer cell growth inhibition across all nine panels. nih.gov
| Cancer Type | Cell Line | Compound/Derivative | Observed Effect | IC50 Value | Citation |
|---|---|---|---|---|---|
| Breast Cancer | MCF-7 | 4-[(indol-3-yl)-arylmethyl]-1-phenyl-3-methyl-5-pyrazolones | Reduced cell viability | ~50% lethality at 35-150 µg/mL | mdpi.com |
| Breast Cancer | MCF-7 | N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide derivative (7d) | Antiproliferative | 0.34 µM | nih.gov |
| Colorectal Carcinoma | HT-29 | N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide derivative (7d) | Antiproliferative | 0.86 µM | nih.gov |
| Colorectal Carcinoma | HCT116 | 3-(pyrazol-4-yl)-2-(1H-indole-3-carbonyl)acrylonitrile derivatives | Induction of apoptosis | Not specified | nih.gov |
| Hepatocellular Carcinoma | Huh7, Mahlavu, HepG2 | Pyrazole-trimethoxyphenyl hybrid | Anticancer activity | Not specified | nih.gov |
| Lung Cancer | A549, PC-9 | 4-(1H-indol-3-yl-methylene)-1H-pyrazol-5(4H)-one derivatives | Antitumor activity | <30 µM for some derivatives against PC-9 | researchgate.net |
| Leukemia, Colon, Breast, Melanoma, Lungs, Renal, Prostate, CNS, Ovarian | 56 NCI cell lines | Pyrazolinyl-indole derivative (HD05) | Cytotoxic activity | Significant growth inhibition | nih.gov |
Mechanisms of Tubulin Polymerization Inhibition
A significant mechanism through which these indole-pyrazole derivatives exert their anticancer effects is the inhibition of tubulin polymerization. Microtubules, which are dynamic polymers of α- and β-tubulin, are crucial for various cellular processes, including cell division and intracellular transport. nih.gov Disruption of microtubule dynamics is a well-established strategy for developing anticancer agents.
Several derivatives of this compound have been identified as potent inhibitors of tubulin polymerization, often binding to the colchicine (B1669291) site on tubulin. csic.esnih.gov For example, a series of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives were designed based on the known tubulin inhibitory effects of combretastatin (B1194345) A-4 (CA-4) analogues and indoles. nih.gov One of the most potent compounds from this series, compound 7d, not only exhibited strong antiproliferative activity but also arrested the cell cycle in the G2/M phase and inhibited tubulin polymerization in a manner consistent with colchicine. nih.gov
Similarly, arylthioindole derivatives, which share structural similarities, have been shown to be potent inhibitors of tubulin polymerization. csic.es The introduction of a 3-(3,4,5-trimethoxyphenyl)thio group into the indole (B1671886) scaffold significantly increased the inhibition of tubulin polymerization. csic.es Docking simulations have suggested that these compounds bind to the colchicine site of tubulin. csic.es
Kinase Inhibitory Activities
In addition to tubulin inhibition, derivatives of this compound have been investigated for their ability to inhibit various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer. nih.gov
Tyrosine Kinases: Some indole-pyrazole hybrids have been explored as inhibitors of tyrosine kinases, such as the epidermal growth factor receptor (EGFR). nih.gov Molecular docking studies have been used to predict the binding interactions of these compounds with the EGFR tyrosine kinase domain. nih.gov Furthermore, pyrazole (B372694) derivatives have been reported as inhibitors of Tropomyosin receptor kinase (TRK), a target in cancers with NTRK fusions. nih.gov
Janus Kinase 1 (JAK1): The JAK/STAT signaling pathway is crucial for cytokine signaling, and its constitutive activation is linked to various diseases, including cancer. sci-hub.se Selective JAK1 inhibitors are being developed to overcome treatment resistance in some cancers. sci-hub.se Ruxolitinib, a pyrazole-containing compound, is a known inhibitor of JAK1 and JAK2. nih.govambeed.com
| Kinase Target | Compound/Derivative Class | Observed Effect | Citation |
|---|---|---|---|
| Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase | Pyrazolinyl-indoles | Predicted binding in molecular docking studies | nih.gov |
| Tropomyosin receptor kinase (TRK) | 3-(1H-pyrazol-4-yl)-1H-indazole derivatives | Potent type II inhibitors | nih.gov |
| Janus Kinase 1 (JAK1) | Pyrazole-containing compounds (e.g., Ruxolitinib) | Inhibition of JAK1/2 | sci-hub.senih.govambeed.com |
Antimicrobial Efficacy
Beyond their anticancer properties, derivatives of this compound have also demonstrated promising activity against a range of microbial pathogens.
Spectrum and Potency of Antibacterial Activity
Indole and pyrazole scaffolds are known to be present in compounds with antibacterial properties. nih.govresearchgate.net Derivatives combining these two heterocycles have shown efficacy against both Gram-positive and Gram-negative bacteria.
A study on novel 1,3,5-trisubstituted-1H-pyrazole derivatives reported significant antimicrobial activity. tsijournals.com One derivative, in particular, exhibited promising activity against all tested bacterial species. tsijournals.com Another collection of pyrazole derivatives, specifically 4-4-(anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives, were found to be highly potent inhibitors of Gram-positive bacteria, including Staphylococcus aureus. nih.gov Two compounds from this series demonstrated low minimum inhibitory concentrations (MICs) and a bactericidal effect against S. aureus. nih.gov
Antifungal Activity Profile
The antifungal potential of indole-pyrazole derivatives has also been an area of active research. nih.govnih.gov These compounds have been tested against various fungal species, including phytopathogenic fungi.
A series of N-(substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives were synthesized and evaluated for their in vitro antifungal activity against Gibberella zeae, Fusarium oxysporum, and Cytospora mandshurica. researchgate.net Several of these compounds exhibited moderate to good antifungal activities, with some showing over 50% inhibition against G. zeae at a concentration of 100 µg/mL. researchgate.net Another study on 1,3,5-trisubstituted pyrazole derivatives also reported antifungal activity against Candida albicans. tsijournals.com
| Activity | Microorganism | Compound/Derivative Class | Observed Effect | Citation |
|---|---|---|---|---|
| Antibacterial | Gram-positive bacteria (e.g., Staphylococcus aureus) | 4-4-(anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives | Potent growth inhibition, bactericidal effect | nih.gov |
| Antibacterial | Various bacterial species | 1,3,5-trisubstituted-1H-pyrazole derivatives | Promising antimicrobial activity | tsijournals.com |
| Antifungal | Gibberella zeae, Fusarium oxysporum, Cytospora mandshurica | N-(substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives | Moderate to good antifungal activity | researchgate.net |
| Antifungal | Candida albicans | 1,3,5-trisubstituted pyrazole derivatives | Antifungal activity | tsijournals.com |
Anti-inflammatory and Immunomodulatory Effects
Modulation of Inflammatory Mediators (e.g., Nitric Oxide, Cytokines)
There is currently a lack of specific research data on the ability of this compound to modulate key inflammatory mediators such as nitric oxide (NO) and various cytokines. While many pyrazole derivatives have been investigated for their anti-inflammatory potential, often linked to the inhibition of inflammatory pathways, no such studies have been reported for this specific compound. nih.gov
Nuclear Factor-kappa B (NF-κB) Pathway Modulation
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory and immune responses, making it a significant target for anti-inflammatory drug discovery. At present, there are no available scientific studies detailing the effects of this compound or its derivatives on the NF-κB pathway. The broader class of indole derivatives has been noted for its potential to suppress NF-κB activation, but this has not been specifically demonstrated for this compound.
Antioxidant Properties and Radical Scavenging Activity
The potential antioxidant and radical scavenging properties of this compound have not been specifically documented. Structurally related compounds, such as certain pyrazolyl indoles and thiazolyl pyrazolyl indoles, have shown promise in this area. For instance, studies on other indole-pyrazole hybrids have indicated that the presence of electron-donating groups can enhance antioxidant activity. However, without direct experimental evidence, the antioxidant capacity of this compound remains theoretical.
Anticonvulsant Activity
No specific studies have been published regarding the anticonvulsant activity of this compound. The pyrazole nucleus is a component of various compounds that have been tested for anticonvulsant effects, and some have shown efficacy in preclinical models of epilepsy. nih.gov These studies often explore how different substitutions on the pyrazole ring influence activity, but data for the 4-methyl-indole substitution pattern is not available.
Other Investigated Biological Activities
Antiviral and Anti-HIV Activity
The antiviral potential, including any activity against the Human Immunodeficiency Virus (HIV), of this compound is another area where specific research is absent. Both indole and pyrazole moieties are found in various compounds that have been investigated as antiviral agents. For example, some pyrazole derivatives have been evaluated for their ability to interfere with the replication of viruses such as the Respiratory Syncytial Virus (RSV) and Yellow Fever Virus (YFV). Nevertheless, no such findings have been reported for the specific compound .
Antimalarial Activity
The global challenge of malaria, exacerbated by the emergence of drug-resistant strains of Plasmodium parasites, necessitates the continuous search for novel and effective antimalarial agents. nih.gov Hybrid molecules that combine two or more pharmacophores are a key strategy in developing drugs that may act on multiple targets. nih.gov The indole-pyrazole scaffold has emerged as a promising template in this endeavor.
Research into indole-based compounds has identified their potential against both blood- and liver-stage malaria parasites. nih.gov Similarly, derivatives of pyrazole have demonstrated significant antimalarial properties, with some showing efficacy against chloroquine-resistant strains of P. falciparum. scilit.commdpi.com
Specifically, studies on N-acetamide indole derivatives bearing a pyrazole substituent have provided insights into the structure-activity relationship (SAR) for antimalarial activity. A notable finding is the importance of the methyl substituent's position on the pyrazole ring for antiparasitic potency. malariaworld.org For instance, in a series of N-acetamide indoles, the introduction of a 4-(N-methyl-pyrazole) moiety was found to be a suitable isosteric replacement for a 1,3,4-oxadiazole (B1194373) ring, maintaining antimalarial activity. malariaworld.org
Further optimization of the pyrazole moiety revealed that methyl substitution at the 3- and 5-positions of the 4-(N-methyl)pyrazole ring led to a twofold improvement in antiparasitic activity against P. falciparum 3D7, as indicated by their EC50 values. malariaworld.org The most significant enhancement in potency was observed with the introduction of a 3-trifluoromethyl group, which resulted in a five-fold increase in antiplasmodial activity. malariaworld.org These improvements in efficacy were not accompanied by cytotoxicity against human HepG2 cells, suggesting a favorable selectivity profile. malariaworld.org
| Compound/Analog | Modification | P. falciparum LDH EC50 (μM) |
| Analog 9 | 4-(N-methyl-pyrazole) on N-acetamide indole | >10 |
| Analog 26 | 5-methyl on 4-(N-methyl)pyrazole | 0.248 |
| Analog 27 | 3-methyl on 4-(N-methyl)pyrazole | 0.230 |
| Analog 28 | 3,5-dimethyl on 4-(N-methyl)pyrazole | 0.310 |
| Analog 29 | 3-methyl on 4-pyrazole (N-1 demethylated) | 3.60 |
| Analog 30 | 3-trifluoromethyl on 4-(N-methyl)pyrazole | 0.046 |
These findings underscore the potential of the this compound scaffold as a basis for developing new antimalarial drugs. The data suggests that specific substitutions on the pyrazole ring can significantly modulate the antiplasmodial activity.
Receptor Allosteric Modulation (e.g., Cannabinoid Receptor 1)
Allosteric modulation of G-protein coupled receptors, such as the cannabinoid receptor 1 (CB1), offers a sophisticated approach to fine-tuning receptor signaling, potentially avoiding the side effects associated with orthosteric agonists or antagonists. nih.goviu.edu Allosteric modulators bind to a site topographically distinct from the orthosteric binding site, altering the receptor's response to endogenous or exogenous ligands. unimi.it
The indole scaffold, particularly indole-2-carboxamides, has been identified as a key template for developing allosteric modulators of the CB1 receptor. nih.govnih.gov The first evidence of an allosteric binding site on the CB1 receptor came from studies on indole derivatives from Organon, such as Org27569. nih.gov These molecules were found to act as positive allosteric modulators (PAMs) of agonist binding but as negative allosteric modulators (NAMs) of agonist-induced signaling, a profile often referred to as PAM-antagonism. nih.govacs.org
Structure-activity relationship (SAR) studies have revealed that the indole-2-carboxamide scaffold is optimal for CB1 allosteric modulation, with specific structural features influencing the modulatory effects. nih.gov For instance, an electron-withdrawing group at the C5 position of the indole ring and the nature of the substituent at the C3 position are critical determinants of activity. nih.govnih.gov
While direct studies on this compound as a CB1 allosteric modulator are not extensively documented, research on related indole-pyrazole structures provides valuable insights. For example, the compound ZCZ011, which features a 6-methyl-2-phenyl-1H-indole core with a substituent at the 3-position, has been characterized as a positive allosteric modulator of the CB1 receptor. researchgate.net This suggests that the broader indole-pyrazole framework is compatible with allosteric modulation of the CB1 receptor.
Furthermore, pyrazole-3-carboxamides have been investigated as CB1 receptor inverse agonists, with a focus on developing peripherally restricted compounds to minimize central nervous system side effects. nih.gov This highlights the versatility of the pyrazole moiety in targeting the cannabinoid system. The combination of an indole ring, known for its role in CB1 allosteric modulation, with a pyrazole ring, which can also interact with the cannabinoid system, suggests that this compound and its derivatives are promising candidates for further investigation as CB1 receptor allosteric modulators.
| Compound Class | Receptor Target | Modulatory Effect |
| Indole-2-carboxamides | Cannabinoid Receptor 1 (CB1) | Allosteric Modulation (PAM, NAM, PAM-antagonist) |
| ZCZ011 (related indole-pyrazole) | Cannabinoid Receptor 1 (CB1) | Positive Allosteric Modulator (PAM) |
| Pyrazole-3-carboxamides | Cannabinoid Receptor 1 (CB1) | Inverse Agonism |
The potential for these compounds to act as biased allosteric modulators, selectively activating certain signaling pathways over others, presents an exciting avenue for the development of novel therapeutics with improved side-effect profiles. nih.gov
Structure Activity Relationship Sar Elucidation of 4 Methyl 2 1h Pyrazol 3 Yl 1h Indole Analogues
Impact of Indole (B1671886) Ring Substitutions on Biological Activity
The indole nucleus is a cornerstone of many pharmacologically active compounds, and its substitution pattern significantly modulates the biological profile of 4-Methyl-2-(1H-pyrazol-3-yl)-1H-indole analogues. epa.gov The electronic properties and steric bulk of substituents on the indole ring can dictate the molecule's affinity for its biological target, as well as its pharmacokinetic properties. nih.gov
Influence of the Methyl Group at Position 4 of the Indole Moiety
The methyl group at the C4 position of the indole ring plays a significant role in the molecule's interaction with its biological target. While direct studies on this compound are limited, research on related substituted indoles provides valuable insights. For instance, in the context of indole-2,3-diones, substitutions on the phenyl ring of the indole moiety have been shown to influence reaction yields, which can be correlated with changes in electronic properties and steric hindrance. acs.orgacs.org Specifically, electron-donating groups can impact the reactivity and, by extension, the biological activity of the indole core. acs.orgacs.org The methyl group, being electron-donating, is expected to influence the electron density of the indole ring system, potentially enhancing hydrophobic interactions within a protein's binding pocket.
Effects of Substituents at Other Indole Positions (e.g., C3, C5, C7)
Substitutions at other positions of the indole ring have been more extensively studied and have been shown to have varied effects on biological activity.
C3-Position: The C3 position of indole is a common site for modification. Studies on 3-substituted indoles have shown that the introduction of different functional groups can lead to a range of biological activities. rsc.org For example, the 3-chloro-2-imidazolation of 3-methyl indoles demonstrates how this position is amenable to substitution, yielding adducts with potential biological relevance. researchgate.net However, in some series of compounds, substitutions on the indole ring, including at the C3 position, have been found to be generally detrimental to agonist activity. nih.gov
C5-Position: The C5 position is another key site for substitution. In the development of matrix metalloproteinase-13 (MMP-13) inhibitors, 2-aryl indoles were synthesized with substitutions at the C5 position. nih.gov Conversely, in other studies, C5-substituted 3-methyl indoles were found to be less active than their unsubstituted counterparts, indicating that the effect of substitution at this position is highly dependent on the specific scaffold and biological target. researchgate.net
C7-Position: The C7 position of the indole ring has also been a target for chemical modification. The development of methods for the C7 functionalization of indoles and indolines has opened up avenues for creating novel analogues. nih.gov In certain series of CB2 cannabinoid receptor ligands, substitutions at the C7 position, among others, led to improved binding selectivity. nih.gov
The following table summarizes the observed effects of substitutions at various indole positions on the biological activity of related compounds.
| Indole Position | Substituent Type | Observed Effect on Biological Activity/Property | Reference |
| C3 | Methyl | Amenable to further substitution (e.g., chlorination). researchgate.net | researchgate.net |
| C5 | Various | Can be detrimental to activity in some scaffolds. researchgate.net | researchgate.net |
| C5 | Aryl | Utilized in the synthesis of MMP-13 inhibitors. nih.gov | nih.gov |
| C7 | Various | Can improve binding selectivity in certain receptor ligands. nih.gov | nih.gov |
| C4, C5, C6 | Cl, OCH₃, CF₃ | Influences reaction yields in indole-2,3-diones; electron-withdrawing groups can enhance yields. acs.orgacs.org | acs.orgacs.org |
Influence of Pyrazole (B372694) Ring Substitutions on Biological Activity
The pyrazole moiety is a critical component of the this compound scaffold, contributing significantly to its biological activity through various interactions. nih.govnih.gov
Role of the Pyrazolyl Moiety at Position 2 of the Indole Ring
The placement of the pyrazolyl group at the C2 position of the indole ring is a key structural feature. This linkage creates a unique hybrid molecule with the potential for synergistic pharmacological effects compared to compounds containing only the indole or pyrazole pharmacophore. nih.gov The pyrazole ring can act as a central scaffold, helping to orient other parts of the molecule correctly within a binding site. nih.gov Furthermore, the pyrazole group can engage in important hydrophobic interactions with protein residues. nih.gov The C2 position of the indole ring is also a strategic point for the construction of more complex fused heterocyclic systems, such as pyrazino[1,2-a]indoles. mdpi.com
Effect of Nitrogen-Substitution on the Pyrazole Ring
Modification of the nitrogen atoms within the pyrazole ring offers another avenue to modulate the biological activity of these analogues. The reactivity and interaction profile of the pyrazole ring are influenced by the substitution pattern on its nitrogen atoms. nih.gov
N1-Substitution: Studies on pyrazole-containing thioureas have shown that introducing a phenyl group at the N1 position of the pyrazole ring can markedly enhance anticancer efficacy. researchgate.net In the context of MMP-13 inhibitors, N-methyl pyrazole derivatives have been synthesized, indicating the importance of this position for activity. nih.gov
N2-Substitution: Conversely, substitution at the N2 position of the pyrazole ring can sometimes be detrimental. For example, a methyl group attached to the N2 nitrogen was found to interfere with the solvation shell of a protein-ligand complex, potentially weakening the binding affinity. acs.org
The table below outlines the impact of nitrogen substitution on the pyrazole ring.
| Pyrazole Nitrogen | Substituent Type | Observed Effect on Biological Activity/Property | Reference |
| N1 | Phenyl | Markedly improves anticancer efficacy in thiourea (B124793) derivatives. researchgate.net | researchgate.net |
| N1 | Methyl | Synthesized as part of potent MMP-13 inhibitors. nih.gov | nih.gov |
| N2 | Methyl | Can interfere with the solvation shell, potentially reducing binding affinity. acs.org | acs.org |
Pharmacophore Mapping and Identification of Key Structural Features for Efficacy and Selectivity
A pharmacophore model for this class of compounds helps to identify the essential structural features required for biological activity. Based on related heterocyclic scaffolds, a three-point pharmacophore model can be proposed for antagonists of certain channels, which includes an aromatic ring and two hydrogen bond acceptors. mdpi.com
Key structural features for the efficacy and selectivity of this compound analogues include:
Hydrogen Bonding: The nitrogen atoms of the pyrazole ring are capable of forming hydrogen bonds with amino acid residues in the binding site of a protein. nih.govnih.gov The indole NH group also represents a potential hydrogen bond donor.
Hydrophobic Interactions: The aromatic nature of both the indole and pyrazole rings allows for hydrophobic and π-stacking interactions with protein residues. nih.gov The C4-methyl group on the indole ring likely contributes to these hydrophobic interactions.
Defined Geometry: The pyrazole ring often acts as a scaffold to ensure the correct three-dimensional arrangement of other substituents for optimal interaction with the biological target. nih.gov Co-crystal structures of related inhibitors show the compound positioned within the protein, making specific hydrogen bonds and being enclosed within the active site. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique employed in drug design to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov These models are instrumental in predicting the activity of novel compounds, thereby guiding the synthesis of more potent analogues and optimizing lead compounds. nih.gov For analogues of this compound, QSAR studies are pivotal in elucidating the structural features crucial for their biological effects, often as kinase inhibitors. nih.gov
Various QSAR methodologies, including two-dimensional (2D-QSAR) and three-dimensional (3D-QSAR) approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to related heterocyclic compounds, such as indenopyrazole derivatives and pyrrole-indolin-2-ones. nih.govnih.gov These methods help in understanding how different physicochemical properties and spatial arrangements of substituents influence the therapeutic activity of the compounds. nih.govnih.gov
A pertinent example of a QSAR study on a closely related series of indole-azole analogues provides valuable insights that can be extrapolated to the this compound scaffold. A study on 2- and 3-[(aryl)(azolyl)methyl]indole derivatives as aromatase inhibitors successfully developed 2D-QSAR models to predict their inhibitory activity. researchgate.net
In this particular study, a dataset of indole-azole derivatives was utilized to construct a QSAR model using multiple linear regression (MLR). The biological activity was expressed as the negative logarithm of the half-maximal inhibitory concentration (pIC50). researchgate.net The resulting QSAR model demonstrated a strong correlation between the selected molecular descriptors and the aromatase inhibitory activity. researchgate.net
The best QSAR model developed for a set of 2- and 3-[(aryl)(azolyl)methyl]indole derivatives is represented by the following equation:
pIC50 = -0.46419 (MATS4s) - 0.52876 (AATS4e) - 0.32122 (ATSC7i) + Constant researchgate.net
The statistical significance of this model was confirmed by a high squared correlation coefficient (R²) of 0.93 and a robust predictive power indicated by a cross-validated squared correlation coefficient (Q²) of 0.83. researchgate.net
The descriptors in the model are defined as follows:
MATS4s : Moran autocorrelation of lag 4, weighted by atomic Sanderson electronegativities. A negative coefficient suggests that a decrease in this value is favorable for activity. researchgate.net
AATS4e : Average Broto-Moreau autocorrelation of lag 4, weighted by atomic charges. The negative coefficient indicates that lower values of this descriptor enhance inhibitory potency. researchgate.net
ATSC7i : Centered Broto-Moreau autocorrelation of lag 7, weighted by first ionization potential. The negative sign implies that a lower value for this descriptor is beneficial for activity. researchgate.net
These findings suggest that the electronic properties and the spatial distribution of electronegativity and charge within the molecules are critical determinants of their aromatase inhibitory activity. Specifically, the model indicates that lower electronegativity and specific charge distributions at certain topological distances within the molecule are key to enhancing the biological response. researchgate.net
The data used to generate this QSAR model is presented in the table below, showcasing the structures of the indole-azole analogues and their corresponding experimental pIC50 values.
| Compound | Structure | pIC50 |
|---|---|---|
| 1 | 2-[(phenyl)(1H-imidazol-1-yl)methyl]-1H-indole | 5.00 |
| 2 | 2-[(4-fluorophenyl)(1H-imidazol-1-yl)methyl]-1H-indole | 5.30 |
| 3 | 2-[(4-chlorophenyl)(1H-imidazol-1-yl)methyl]-1H-indole | 5.60 |
| 4 | 2-[(4-bromophenyl)(1H-imidazol-1-yl)methyl]-1H-indole | 5.70 |
| 5 | 2-[(4-methylphenyl)(1H-imidazol-1-yl)methyl]-1H-indole | 5.15 |
| 6 | 2-[(4-methoxyphenyl)(1H-imidazol-1-yl)methyl]-1H-indole | 5.22 |
| 7 | 3-[(phenyl)(1H-imidazol-1-yl)methyl]-1H-indole | 6.00 |
| 8 | 3-[(4-fluorophenyl)(1H-imidazol-1-yl)methyl]-1H-indole | 6.30 |
| 9 | 3-[(4-chlorophenyl)(1H-imidazol-1-yl)methyl]-1H-indole | 6.52 |
| 10 | 3-[(4-bromophenyl)(1H-imidazol-1-yl)methyl]-1H-indole | 6.60 |
Such QSAR models are invaluable for the virtual screening of large compound libraries and for the rational design of new this compound analogues with potentially enhanced biological activities. nih.gov By understanding the quantitative impact of various structural features, medicinal chemists can prioritize the synthesis of compounds that are most likely to exhibit the desired therapeutic effects.
Mechanistic Insights into the Biological Action of 4 Methyl 2 1h Pyrazol 3 Yl 1h Indole Derivatives
Apoptosis Induction Pathways
Derivatives of 4-methyl-2-(1H-pyrazol-3-yl)-1H-indole have demonstrated the ability to trigger programmed cell death, or apoptosis, a crucial process in the development and treatment of cancer. This is achieved through a coordinated series of events involving the regulation of key proteins, activation of executioner enzymes, and halting the cell division cycle at critical checkpoints.
Regulation of Apoptotic and Anti-Apoptotic Protein Expression
The initiation of apoptosis is tightly controlled by a balance between pro-apoptotic and anti-apoptotic proteins. Research has shown that certain pyrazole-containing derivatives can shift this balance in favor of cell death. For instance, a group of N-propananilide derivatives featuring a pyrazole (B372694) ring were found to decrease the levels of Bax, a pro-apoptotic protein from the B-cell lymphoma-2 (Bcl-2) family. nih.gov The Bcl-2 family of proteins are critical regulators of the mitochondrial pathway of apoptosis, one of the major pathways leading to caspase activation. nih.gov By downregulating anti-apoptotic proteins and/or upregulating pro-apoptotic proteins, these compounds can effectively lower the threshold for apoptosis induction.
One study on pyrazole-indole hybrids, specifically 5-((1H-indol-3-yl)methyleneamino)-N-phenyl-3-(phenylamino)-1H-pyrazole-4-carboxamide (7a) and 5-((1H-indol-3-yl)methyleneamino)-3-(phenylamino)-N-(4-methylphenyl)-1H-pyrazole-4-carboxamide (7b), investigated their effects on the expression of Bcl-2 and Bax in the HepG2 cancer cell line. semanticscholar.org The results indicated that these compounds modulate the expression of these key apoptotic proteins, contributing to their anticancer activity. semanticscholar.org
Caspase Activation
Caspases, a family of cysteine proteases, are central to the execution phase of apoptosis. nih.gov Once activated, they cleave a wide array of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptotic cell death. nih.gov Studies have revealed that N-propananilide derivatives bearing a pyrazole ring can exert their neuroprotective effects by decreasing the activation of caspase-3, a principal effector caspase. nih.gov This suggests that the apoptotic cascade is a key target of these compounds.
Further supporting this, the investigation into pyrazole-indole hybrids 7a and 7b included enzymatic assays for caspase-3. semanticscholar.org The findings from these assays demonstrated that the compounds influence the activity of this critical executioner caspase, thereby promoting apoptosis in cancer cells. semanticscholar.org
Cell Cycle Arrest Induction (e.g., G2/M phase)
In addition to directly inducing apoptosis, many anticancer agents function by arresting the cell cycle at specific checkpoints, preventing cancer cells from proliferating. Several derivatives containing indole (B1671886) and pyrazole moieties have been shown to induce cell cycle arrest, particularly at the G2/M phase transition. This phase is a critical control point that ensures DNA is properly replicated before the cell enters mitosis.
For example, a pterostilbene (B91288) derivative was found to induce G2/M phase arrest in HSC-3 and OECM-1 cells. researchgate.net Similarly, a synthetic benz[f]indole-4,9-dione analog, SME-6, was shown to cause G2/M arrest in human lung cancer cells (A549). nih.gov Furthermore, an oleanolic acid derivative, ZQL-4c, was observed to induce G2/M phase arrest in breast cancer cells. nih.gov Chalcone derivatives have also been reported to induce G2/M arrest in ovarian cancer cells, an effect linked to the generation of reactive oxygen species (ROS). mdpi.com Glycosylated indolocarbazole analogs have also been found to cause a significant G2 phase arrest in glioblastoma cell lines. mdpi.com
The following table summarizes the findings on cell cycle arrest induced by various indole and pyrazole derivatives.
| Compound/Derivative Class | Cell Line(s) | Observed Effect | Reference(s) |
| Pterostilbene derivative | HSC-3, OECM-1 | G2/M phase arrest | researchgate.net |
| Benz[f]indole-4,9-dione analog (SME-6) | A549 (human lung cancer) | G2/M phase arrest | nih.gov |
| Oleanolic acid derivative (ZQL-4c) | Breast cancer cells | G2/M phase arrest | nih.gov |
| Chalcone derivative (1C) | A2780, A2780cis (ovarian cancer) | G2/M phase arrest | mdpi.com |
| Glycosylated indolocarbazole (LCS1269) | Glioblastoma cell lines | G2 phase arrest | mdpi.com |
| Pyrazole-indole hybrids (7a, 7b) | HepG2 (liver cancer) | Cell cycle analysis performed | semanticscholar.org |
DNA Interaction Mechanisms (e.g., DNA Minor Groove Binding)
The ability of small molecules to bind to DNA is a well-established mechanism for anticancer activity. Compounds that bind in the minor groove of DNA are of particular interest as they can interfere with DNA replication and transcription without being as mutagenic as intercalating agents. nih.gov Several heterocyclic dications, including derivatives related to the this compound scaffold, have been shown to bind to the DNA minor groove. nih.gov
The binding affinity of these compounds to DNA is a crucial determinant of their cytotoxic potential. For instance, a series of new anthrapyrazoles derived from emodin, featuring a pyrazole ring, exhibited significantly higher DNA binding affinity compared to the parent compound. nih.gov This enhanced DNA binding correlated with more potent cytotoxicity against various tumor cells. nih.gov Similarly, studies on novel pyrazole derivatives have investigated their DNA binding properties using spectroscopic techniques, confirming their interaction with calf thymus DNA (ct-DNA). researchgate.net The interaction of metal complexes containing ligands like 1,10-phenanthroline (B135089) with DNA has also been studied, with some complexes showing a preference for minor groove binding. psu.edu
Enzyme Inhibition Kinetics and Specificity (e.g., DNA Gyrase, COX enzymes, Oxidoreductases)
Enzymes are critical for numerous cellular processes, and their inhibition is a major strategy in drug development. Derivatives of this compound have been investigated for their ability to inhibit a range of enzymes, including those involved in inflammation and cell cycle regulation.
A significant area of research has been the development of pyrazole derivatives as inhibitors of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is often upregulated in inflammatory conditions and cancers. nih.govnih.gov For example, compound AD 532, a pyrazole derivative, showed promise as a COX-2 inhibitor with anti-inflammatory and analgesic properties. nih.gov Other studies have synthesized and evaluated hybrid pyrazole analogues for their COX-1/COX-2 inhibitory activity, with some compounds showing significant anti-inflammatory effects comparable to standard drugs like ibuprofen. nih.gov In silico studies have also been employed to predict the COX-2 inhibitory potential of various heterocyclic derivatives. rjpn.org
Beyond COX enzymes, pyrazole-indole hybrids have been subjected to enzymatic assays against cyclin-dependent kinase 2 (CDK-2), an enzyme crucial for cell cycle progression. semanticscholar.org Molecular docking studies suggested that these hybrids could effectively bind to the active site of CDK-2, providing a rationale for their observed anticancer activity. semanticscholar.org Furthermore, some pyrazole derivatives have been found to inhibit tubulin polymerization, a mechanism that disrupts the formation of the mitotic spindle and leads to cell cycle arrest and apoptosis. nih.gov
The table below provides a summary of the enzyme inhibition activities of various pyrazole and indole derivatives.
| Derivative Class | Target Enzyme(s) | Key Findings | Reference(s) |
| Pyrazole derivative (AD 532) | COX-2 | Promising anti-inflammatory and analgesic activity. | nih.gov |
| Hybrid pyrazole analogues | COX-1/COX-2 | Significant anti-inflammatory activity. | nih.gov |
| Pyrazole-indole hybrids (7a, 7b) | CDK-2 | Good binding affinity in molecular docking studies. | semanticscholar.org |
| Dihydrothiadiazine derivatives | Tubulin | Inhibition of tubulin polymerization. | nih.gov |
Receptor Binding and Allosteric Modulation Mechanisms
In addition to intracellular targets, derivatives of this compound can exert their effects by interacting with cell surface receptors. This can involve direct binding to the primary (orthosteric) site or, more subtly, to a secondary (allosteric) site, thereby modulating the receptor's response to its natural ligand.
Allosteric modulation offers a promising therapeutic approach as it can provide greater specificity and a reduced side effect profile compared to direct agonists or antagonists. nih.gov For instance, 2-phenyl-3-(1H-pyrazol-4-yl)pyridine derivatives have been developed as positive allosteric modulators (PAMs) for the M4 muscarinic acetylcholine (B1216132) receptor (mAChR), a target for neurological and psychiatric disorders. nih.gov Another example is ZCZ011, a 6-methyl-indole derivative, which has been characterized as an allosteric agonist of the type 1 cannabinoid receptor (CB1). nih.gov
Furthermore, a derivative of 3-hydroxyindolin-2-one (B1221191) containing a fluoromethyl and a 1-methyl-1H-pyrazol-4-yl group has been identified as a highly selective mAChR receptor ligand with potential applications in Alzheimer's disease therapy. acs.org This highlights the potential of this chemical scaffold in targeting a range of receptors with high specificity.
Future Perspectives and Emerging Research Directions for Indole Pyrazolyl Compounds
Rational Design of Novel Scaffolds with Enhanced Potency and Selectivity
The future of developing indole-pyrazolyl compounds lies in the rational design of new molecular frameworks with improved biological activity and specificity. This approach moves beyond traditional synthesis and screening, employing a deep understanding of structure-activity relationships (SAR) and target-ligand interactions.
Key strategies in this area include:
Bioisosteric Replacement: A fundamental technique involves the substitution of certain functional groups with others that have similar physical or chemical properties, a process known as bioisosteric replacement. For instance, in the development of anticancer agents, the purine (B94841) ring of a known inhibitor like roscovitine (B1683857) has been successfully replaced with a pyrazolo[3,4-d]pyrimidine scaffold to create new CDK2 inhibitors. researchgate.net This strategy can be applied to the indole-pyrazolyl core to fine-tune its properties.
Scaffold Hopping and Decoration: This involves making significant changes to the core structure (scaffold hopping) or adding various chemical groups at different positions (decoration). nih.gov Computational modeling can predict how these changes will affect the molecule's interaction with its biological target. nih.gov For example, attaching small residues to the indole (B1671886) portion of pyrazolo[4,3-c]pyridines has been shown to be more effective at disrupting the TbPEX14–PEX5 protein-protein interaction than larger additions. acs.org
Structure-Based Drug Design (SBDD): With the increasing availability of 3D structures of biological targets like proteins and enzymes, SBDD has become a powerful tool. nih.gov By understanding the precise shape and properties of a target's binding site, researchers can design indole-pyrazolyl molecules that fit perfectly, much like a key in a lock. This method was used to develop potent inhibitors of HIV-1 fusion by targeting the gp41 glycoprotein, where the indole portions of the molecules were optimized to fit into a hydrophobic pocket. nih.gov
Fragment-Based Drug Discovery (FBDD): This approach involves identifying small chemical fragments that bind weakly to the target and then growing or combining them to create a more potent lead compound. mdpi.com This method can be particularly useful for developing novel indole-pyrazolyl derivatives.
The table below illustrates how different structural modifications in indole-pyrazole-based compounds can influence their activity against specific biological targets.
| Compound Series | Structural Modification | Target | Observed Effect | Reference |
| Pyrazolo[3,4-d]pyrimidine derivatives | Bioisosteric replacement of purine ring | CDK2 | Potent inhibition | researchgate.net |
| Pyrazolo[4,3-c]pyridines | Attachment of small residues to indole | TbPEX14–PEX5 PPI | Increased potency | acs.org |
| Bisindole compounds | Variation of linkage between indole rings | HIV-1 gp41 | Altered binding affinity and antiviral activity | nih.gov |
| Indole-glycyrrhetinic acid derivatives | Addition of trifluoromethyl groups | PTP1B | Enhanced inhibitory effect | mdpi.com |
This table is based on data from published research articles and is for informational purposes only.
Exploration of New Therapeutic Targets and Disease Areas
While much of the research on indole-pyrazolyl compounds has focused on cancer, their structural versatility makes them promising candidates for a wide range of other diseases. umn.edunih.gov Future investigations will likely expand into new therapeutic landscapes.
Emerging areas of interest include:
Neurodegenerative Diseases: Conditions like Alzheimer's and Parkinson's are characterized by complex pathological processes, including protein misfolding, oxidative stress, and neuroinflammation. hilarispublisher.comnih.gov Indole-based compounds have shown neuroprotective properties, and their combination with the pyrazole (B372694) moiety could lead to multifunctional drugs that target several of these pathways simultaneously. hilarispublisher.commdpi.com For example, certain indole derivatives have been shown to inhibit the aggregation of amyloid-beta and alpha-synuclein, key proteins in Alzheimer's and Parkinson's diseases, respectively. hilarispublisher.com
Inflammatory Disorders: The anti-inflammatory potential of indole and pyrazole derivatives is well-documented. researchgate.net Future research could focus on developing highly selective inhibitors of inflammatory targets like cyclooxygenase (COX) enzymes or cytokines, leading to safer and more effective treatments for conditions like rheumatoid arthritis and inflammatory bowel disease.
Infectious Diseases: The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Indole-pyrazolyl hybrids have demonstrated potential as antibacterial and antifungal agents. Further exploration in this area could involve targeting unique microbial pathways to overcome existing resistance mechanisms.
Metabolic Disorders: Recent studies have explored indole- and pyrazole-containing compounds as inhibitors of enzymes like protein tyrosine phosphatase 1B (PTP1B) and α-glucosidase, which are implicated in diabetes and obesity. mdpi.comnih.gov This opens a new avenue for the development of therapeutics for metabolic diseases.
The following table summarizes the potential of indole-pyrazolyl derivatives in various disease areas based on the activities of related compounds.
| Disease Area | Potential Target | Rationale/Supporting Evidence | Reference |
| Cancer | Kinases (e.g., EGFR, CDK2), Tubulin, Topoisomerase II | Indole-pyrazole hybrids show potent anticancer activity by inhibiting various cancer-related enzymes and processes. | nih.govnih.govnih.govfrontiersin.org |
| Neurodegenerative Diseases | Cholinesterases, MAO-B, Protein Aggregation | Indole derivatives exhibit neuroprotective effects by targeting enzymes and pathological protein aggregation involved in diseases like Alzheimer's. | nih.govmdpi.com |
| Inflammatory Diseases | COX enzymes, Cytokines | Both indole and pyrazole scaffolds are known to possess anti-inflammatory properties. | researchgate.net |
| Metabolic Diseases | PTP1B, α-glucosidase | Indole- and pyrazole-containing compounds have shown inhibitory activity against enzymes involved in metabolic regulation. | mdpi.comnih.gov |
This table is based on data from published research articles and is for informational purposes only.
Development of Sustainable and Efficient Synthetic Methodologies
The chemical synthesis of complex molecules like 4-Methyl-2-(1h-pyrazol-3-yl)-1h-indole and its analogs has traditionally relied on methods that can be time-consuming and generate significant chemical waste. A major focus for the future is the development of "green" and sustainable synthetic strategies. nih.gov
Key trends in this area include:
Microwave-Assisted Synthesis: This technique uses microwave irradiation to dramatically reduce reaction times, often from hours to minutes, while also increasing product yields. tandfonline.comtandfonline.com It is considered an environmentally friendly approach due to its efficiency and reduced energy consumption. tandfonline.com
Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water or ionic liquids is a core principle of green chemistry. nih.govbeilstein-journals.org The synthesis of 3-pyrazolyl indoles has been successfully achieved in water, eliminating the need for toxic solvents. researchgate.net
Catalysis: The use of catalysts, including nanocatalysts and organocatalysts, can improve reaction efficiency and reduce the need for harsh reagents. beilstein-journals.orgresearchgate.net For example, silver carbonate (Ag2CO3) has been used as a catalyst for the regioselective synthesis of N-alkyl-3-(indol-3-yl)pyrazoles. benthamdirect.com
Multicomponent Reactions (MCRs): MCRs involve combining three or more starting materials in a single step to form a complex product. This approach is highly efficient and atom-economical, minimizing waste. researchgate.net
Continuous Flow Chemistry: This technique involves pumping reagents through a reactor, allowing for better control over reaction conditions, improved safety, and easier scalability compared to traditional batch processing. beilstein-journals.org
The table below highlights some green and efficient methods for the synthesis of indole and pyrazole derivatives.
| Synthetic Method | Key Features | Advantages | Reference |
| Microwave-Assisted Synthesis | Use of microwave irradiation | Rapid reaction times, higher yields, energy efficiency | tandfonline.comtandfonline.com |
| Synthesis in Water | Utilizes water as the solvent | Environmentally friendly, avoids toxic organic solvents | beilstein-journals.orgresearchgate.net |
| Catalysis (e.g., Ag2CO3) | Employs a catalyst to facilitate the reaction | High regioselectivity, mild reaction conditions, good yields | benthamdirect.com |
| Multicomponent Reactions | Combines multiple reactants in one step | High efficiency, atom economy, reduced waste | researchgate.net |
This table is based on data from published research articles and is for informational purposes only.
Integration of In Silico and In Vitro Approaches for Accelerated Drug Discovery
The synergy between computational (in silico) and experimental (in vitro) methods is revolutionizing the drug discovery process. jddhs.comfrontiersin.org This integrated approach allows for a more rational and efficient path from initial concept to a potential drug candidate. jddhs.com
The process typically involves:
Virtual Screening: Using computer models, large libraries of virtual compounds can be rapidly screened against a biological target to identify potential hits. nih.gov This significantly narrows down the number of compounds that need to be synthesized and tested in the lab.
Molecular Docking: This computational technique predicts the preferred orientation of a molecule when bound to a target, providing insights into the binding mode and affinity. mdpi.commdpi.com For example, docking studies have been used to understand how indole-pyrazole hybrids interact with the colchicine (B1669291) binding site of tubulin. nih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. These models can then be used to predict the activity of new, unsynthesized compounds. connectjournals.com
ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound, helping to identify potential liabilities early in the discovery process. researchgate.net
Experimental Validation: The most promising candidates identified through computational methods are then synthesized and tested in vitro to validate the predictions and determine their actual biological activity. jddhs.com
This iterative cycle of computational prediction and experimental validation accelerates the optimization of lead compounds and increases the likelihood of success in drug development. jddhs.comresearchgate.net
Q & A
Q. What are the established synthetic routes for 4-methyl-2-(1H-pyrazol-3-yl)-1H-indole, and how can reaction conditions be optimized?
The compound is typically synthesized via Mannich reactions or Vilsmeier-Haack formylation , followed by cyclization with hydrazines. For example:
- Vilsmeier reagent-mediated synthesis : Reacting 3,3-dimethyl-2,3-dihydroindole derivatives with arylhydrazines under reflux in ethanol yields pyrazole-fused indoles. Optimal conditions include 2-hour reflux in ethanol with subsequent recrystallization to achieve 85% purity .
- Mannich reaction : Using diaza-crown ethers or methoxymethyl-substituted reagents, as seen in structurally similar compounds, requires precise temperature control (155–158°C) and stoichiometric ratios to avoid byproducts .
Q. Key optimization parameters :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C (reflux) | Higher yields at controlled exothermicity |
| Solvent | Ethanol or acetic acid | Polar protic solvents enhance cyclization |
| Reaction Time | 2–5 hours | Prolonged heating risks decomposition |
Q. How can the molecular structure and conjugation between heterocycles be confirmed experimentally?
X-ray crystallography and NMR spectroscopy are critical:
- Crystallography : Reveals planarity and dihedral angles between the indole and pyrazole rings. For example, a dihedral angle of 13.28° confirms conjugation, as seen in analogs like 7-chloro-3,3-dimethyl-2-(1-(4-methoxyphenyl)pyrazol-4-yl)-3H-indole .
- NMR : Key signals include:
Advanced Research Questions
Q. How can contradictory data in reaction yields or bioactivity be resolved?
Contradictions often arise from impurity profiles or assay variability . Mitigation strategies include:
- Chromatographic purification : Use silica gel column chromatography or recrystallization (e.g., DMF/acetic acid mixtures) to isolate >98% pure product .
- Bioactivity validation : For antimicrobial studies, standardize assays using CLSI guidelines (e.g., agar dilution for MIC determination). For example, bis-indolyl pyrazolyl methane derivatives showed MICs of 8–32 µg/mL against S. aureus, but results vary with solvent choice (DMSO vs. ethanol) .
Q. Table: Comparative bioactivity of analogs
| Analog | MIC (µg/mL) | Solvent | Reference |
|---|---|---|---|
| 3-((1H-indol-3-yl)(1,3-diphenyl-1H-pyrazol-4-yl)methyl)-1H-indole | 16 | DMSO | |
| 7-Chloro-3,3-dimethyl-2-(1-(4-methoxyphenyl)pyrazol-4-yl)-3H-indole | 32 | Ethanol |
Q. What advanced techniques are used to study electronic interactions in the fused heterocyclic system?
- DFT calculations : Model HOMO-LUMO gaps to predict reactivity. For example, conjugation between pyrazole and indole reduces the bandgap by ~0.5 eV, enhancing electrophilic substitution at the 5-position .
- UV-Vis spectroscopy : Monitor λmax shifts in polar solvents (e.g., Δλ = 20 nm in methanol vs. hexane) to assess π-π* transitions .
Q. How can regioselectivity challenges in functionalizing the pyrazole ring be addressed?
Regioselectivity is controlled by directing groups and catalyst design :
Q. What methodologies validate the compound’s potential as a kinase inhibitor or antimicrobial agent?
- Kinase inhibition : Use fluorescence polarization assays with ATP-competitive probes (e.g., bisindolylmaleimide analogs) to measure IC50 values. Structural analogs showed IC50 = 0.2 µM against PKC isoforms .
- Antimicrobial testing : Perform time-kill assays to distinguish bactericidal vs. bacteriostatic effects. For example, 3-((5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)(1H-indol-3-yl)methyl)-1H-indole reduced E. coli viability by 3-log in 6 hours .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
